(1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride
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Overview
Description
(1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound features a piperidine ring, a triazole ring, and a methanol group, making it a versatile molecule in various fields of study.
Mechanism of Action
Target of Action
The primary target of (1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, acting as an antagonist . It contains a basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .
Biochemical Pathways
The blockade of the CCR5 receptor disrupts the HIV-1 entry process . This disruption prevents the virus from infecting the cell, thereby inhibiting the progression of the disease .
Result of Action
The antagonistic action of the compound on the CCR5 receptor prevents HIV-1 entry into the cell . This action results in a decreased rate of infection and slower progression to AIDS .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride typically involves the formation of the piperidine and triazole rings followed by their coupling. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Click Chemistry: The triazole ring is often synthesized using click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The triazole ring can undergo reduction under specific conditions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often employed.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products
Oxidation: Formation of piperidin-4-yltriazol-4-ylcarboxylic acid.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (4-(Piperidin-4-yl)phenyl)methanol hydrochloride
- (2-(Piperidin-4-yl)phenyl)methanol hydrochloride
- (3-(Piperidin-4-yl)phenyl)methanol hydrochloride
Uniqueness
(1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride is unique due to the presence of both piperidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
(1-piperidin-4-yltriazol-4-yl)methanol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c13-6-7-5-12(11-10-7)8-1-3-9-4-2-8;;/h5,8-9,13H,1-4,6H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJNCXZCPGYNLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(N=N2)CO.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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